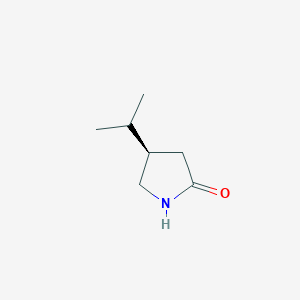
2-Methyl-4'-nitroazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4’-nitroazobenzene is an organic compound belonging to the azobenzene family. Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (azo group) linking two phenyl rings. This compound is notable for its vibrant color and its ability to undergo reversible photoisomerization, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4’-nitroazobenzene typically involves the diazotization of 2-methyl-4-nitroaniline followed by a coupling reaction with benzene. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during the diazotization process .
Industrial Production Methods
Industrial production methods for 2-Methyl-4’-nitroazobenzene may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4’-nitroazobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed
Reduction: 2-Methyl-4’-aminoazobenzene.
Oxidation: 2-Carboxy-4’-nitroazobenzene.
Substitution: Various substituted azobenzenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4’-nitroazobenzene has diverse applications in scientific research:
Chemistry: Used as a chromophore in the study of photoisomerization and as a reagent in organic synthesis.
Biology: Employed in the development of photoresponsive biomaterials and as a probe for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of dyes, pigments, and light-responsive materials .
Wirkmechanismus
The primary mechanism of action of 2-Methyl-4’-nitroazobenzene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization affects the electronic distribution and molecular geometry, enabling the compound to interact with various molecular targets and pathways. The azo group plays a crucial role in this process, facilitating the absorption of light and the subsequent isomerization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Nitroazobenzene: Lacks the methyl group, resulting in different electronic properties and reactivity.
2-Methyl-4’-aminoazobenzene: Contains an amino group instead of a nitro group, leading to different chemical behavior.
2,4-Dihydroxy-6-methyl-4’-nitroazobenzene: Contains hydroxyl groups, affecting its solubility and reactivity.
Uniqueness
2-Methyl-4’-nitroazobenzene is unique due to the presence of both a methyl group and a nitro group, which influence its electronic properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications, particularly in the field of photoresponsive materials .
Eigenschaften
CAS-Nummer |
7030-18-4 |
|---|---|
Molekularformel |
C13H11N3O2 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
(2-methylphenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C13H11N3O2/c1-10-4-2-3-5-13(10)15-14-11-6-8-12(9-7-11)16(17)18/h2-9H,1H3 |
InChI-Schlüssel |
BIYRCZZYZWYULL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid](/img/structure/B13782741.png)
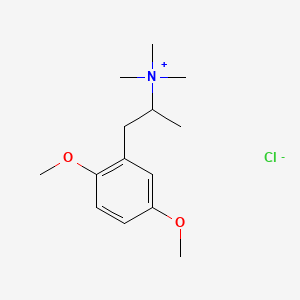
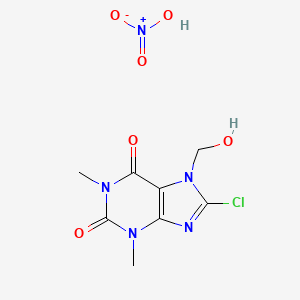
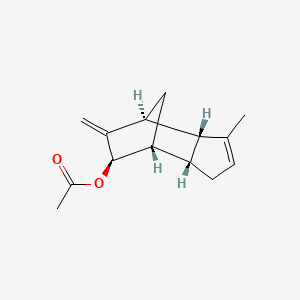
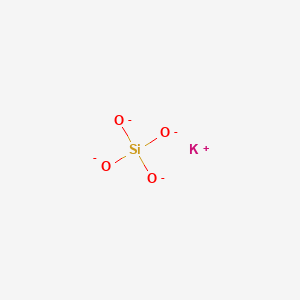
![((2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B13782767.png)
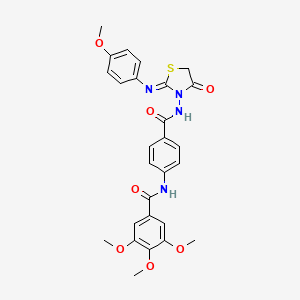
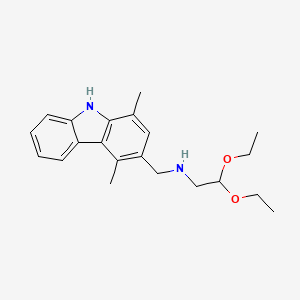
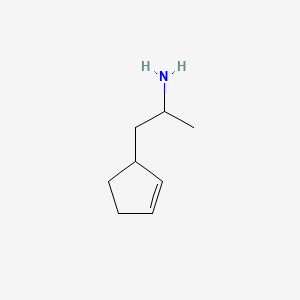
![butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride](/img/structure/B13782781.png)
![1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride](/img/structure/B13782788.png)

![Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)-](/img/structure/B13782807.png)
